molecular formula C17H24N2O3 B3007330 2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide CAS No. 866042-38-8

2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide

Cat. No. B3007330
CAS RN: 866042-38-8
M. Wt: 304.39
InChI Key: XYMBZFYLMDFSNO-UHFFFAOYSA-N
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Description

The compound 2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. Morpholine derivatives have been explored for various biological activities, including antifungal properties as seen in 2-(2-oxo-morpholin-3-yl)-acetamide derivatives . These derivatives have shown efficacy against Candida and Aspergillus species, with modifications to the morpholine core improving plasmatic stability .

Synthesis Analysis

The synthesis of morpholine derivatives can involve various strategies, including the condensation of chloroacetylated intermediates with morpholine in the presence of anhydrous potassium carbonate . This method was used to synthesize a series of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, which could be related to the synthesis of the compound . Additionally, the synthesis of related compounds like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been achieved through multi-step processes involving bromination and cyclization steps .

Molecular Structure Analysis

Morpholine derivatives exhibit a variety of molecular conformations and bonding interactions. For instance, N-[4-(Morpholinodiazenyl)phenyl]acetamide shows evidence of conjugation between the diazene group π-system and the lone pair of electrons on the morpholine nitrogen, affecting bond lengths and angles . The morpholine ring typically adopts a chair conformation, which is likely to be the case for the compound as well .

Chemical Reactions Analysis

The reactivity of morpholine derivatives can be influenced by the substituents on the morpholine ring and the adjacent functional groups. For example, the presence of a diazenyl group can introduce conjugation and affect the electron distribution within the molecule, which may influence its reactivity in chemical reactions . The specific chemical reactions that 2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide undergoes would depend on its functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be characterized using various spectroscopic techniques. For instance, N-(acetamide) morpholinium bromide was characterized by single-crystal X-ray analysis, elemental analysis, GS-MS, FTIR, and NMR spectroscopy . These techniques provide information on the crystal structure, molecular geometry, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's stability and reactivity . Similar analytical methods would be applicable to the compound to determine its physical and chemical properties.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

A study by Schenone et al. (2000) focused on a series of substituted 3-(arylamino)-4,5-dihydro-2H-benz[g]indazol-2-yl acetamides, including a morpholino derivative. These compounds exhibited significant anti-inflammatory and antinociceptive activities, demonstrating their potential in medical applications for pain and inflammation management (Schenone et al., 2000).

Anticonvulsant Agent

Shakya et al. (2016) synthesized a series of benzofuran-acetamide scaffold compounds that showed promising anticonvulsant activity. These compounds, including morpholino derivatives, were effective in preventing seizure spread at low doses, highlighting their potential as anticonvulsant agents (Shakya et al., 2016).

Antimicrobial and Antifungal Activities

Kanagarajan et al. (2010) explored biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, finding several compounds with excellent antibacterial activity against various strains and inhibitory effects against certain fungal infections. This study indicates the potential of these compounds in treating bacterial and fungal diseases (Kanagarajan et al., 2010).

Structural and Chemical Characterization

Vega et al. (2008) characterized the structure of a morpholino benzofuran compound, contributing to the understanding of its chemical properties. This knowledge is essential for its potential application in various fields, including pharmaceuticals (Vega et al., 2008).

DNA and Protein Binding

Research by Raj (2020) on novel paracetamol derivatives, including morpholino phenyl compounds, revealed their ability to bind with DNA and proteins. This finding is crucial for understanding their biological interactions and potential therapeutic applications (Raj, 2020).

properties

IUPAC Name

2-morpholin-4-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12-4-5-14(16-13(12)10-17(2,3)22-16)18-15(20)11-19-6-8-21-9-7-19/h4-5H,6-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMBZFYLMDFSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCOCC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide

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